N-Cyclohexyl-N'-(2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea is a complex organic compound with a unique structure that includes a tert-butyl amino group, a hydroxypropoxy group, a phenyl ring, and a cyclohexylurea moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3-(tert-butyl amino)-2-hydroxypropoxy benzene. This intermediate is then reacted with cyclohexyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield various amine derivatives.
Scientific Research Applications
1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea involves its interaction with specific molecular targets. The tert-butyl amino group and hydroxypropoxy group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylcarbamate
- 1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylthiourea
Uniqueness
1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
50903-17-8 |
---|---|
Molecular Formula |
C20H33N3O3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-13-16(24)14-26-18-12-8-7-11-17(18)23-19(25)22-15-9-5-4-6-10-15/h7-8,11-12,15-16,21,24H,4-6,9-10,13-14H2,1-3H3,(H2,22,23,25) |
InChI Key |
NRZOEGNSTSNSPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1NC(=O)NC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.